VDR agonist 1

Chemical Biology Medicinal Chemistry Nuclear Receptor Pharmacology

VDR agonist 1 (compound 28) is a nonsteroidal vitamin D receptor agonist that inhibits tumor growth without hypercalcemia. It upregulates p21/p27 and BAX, and downregulates Bcl-2 in MCF-7 cells. Ideal for in vivo oncology studies requiring VDR activation without calcemic effects.

Molecular Formula C32H51N3O2
Molecular Weight 509.8 g/mol
Cat. No. B12431949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVDR agonist 1
Molecular FormulaC32H51N3O2
Molecular Weight509.8 g/mol
Structural Identifiers
SMILESCCC(CC)(C=CC1=C(C=C(C=C1)C(CC)(CC)C2=CN(C(=C2)C(=O)NCCN(CC)CC)CC)C)O
InChIInChI=1S/C32H51N3O2/c1-9-31(37,10-2)19-18-26-16-17-27(22-25(26)8)32(11-3,12-4)28-23-29(35(15-7)24-28)30(36)33-20-21-34(13-5)14-6/h16-19,22-24,37H,9-15,20-21H2,1-8H3,(H,33,36)/b19-18+
InChIKeyYRAFHBIJNFTEIJ-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VDR Agonist 1 (Compound 28): A Nonsteroidal Vitamin D Receptor Agonist for Cancer Research


VDR agonist 1, also referred to as compound 28, is a synthetic nonsteroidal small-molecule agonist of the vitamin D receptor (VDR) with the CAS registry number 2269494-43-9 . It belongs to a novel diarylmethane chemical class distinct from the natural secosteroidal VDR ligand 1α,25-dihydroxyvitamin D3 (calcitriol) [1]. The compound is characterized as a VDR activator that modulates gene transcription, specifically upregulating cell cycle inhibitors p21 and p27, increasing pro-apoptotic BAX, and decreasing anti-apoptotic Bcl-2 in MCF-7 breast cancer cells .

Why Substituting VDR Agonist 1 with Calcitriol or Other VDR Agonists Is Not Scientifically Equivalent


Generic substitution between VDR agonist 1 and the natural ligand calcitriol, or other secosteroidal VDR agonists, is scientifically invalid due to fundamental differences in chemical structure and downstream biological effects. Secosteroidal VDR agonists like calcitriol, while potent, are clinically limited by their induction of hypercalcemia—a severe side effect mediated through enhanced intestinal calcium absorption [1]. VDR agonist 1, a nonsteroidal diarylmethane derivative, was specifically designed to circumvent this liability [2]. Critically, in an orthotopic breast tumor model, compound 28 demonstrated significant tumor growth inhibition without causing hypercalcemia, directly contrasting with the established calcemic effects of secosteroidal VDR modulators [3]. This differential safety profile means that substituting VDR agonist 1 with calcitriol or paricalcitol in experimental systems designed to study VDR-mediated anticancer effects without hypercalcemia would confound results and misrepresent the therapeutic window.

Quantitative Differentiation of VDR Agonist 1 from Calcitriol and Other VDR Agonists


Chemical Structure Classification: Nonsteroidal vs. Secosteroidal Framework

VDR agonist 1 is a nonsteroidal diarylmethane derivative, whereas the natural ligand calcitriol (1α,25-dihydroxyvitamin D3) possesses a secosteroidal scaffold. This fundamental structural divergence underpins differential pharmacological properties [1]. The nonsteroidal nature of VDR agonist 1 was intentionally designed to separate VDR-mediated anticancer effects from calcemic activity, a separation not achievable with secosteroidal analogs [2].

Chemical Biology Medicinal Chemistry Nuclear Receptor Pharmacology

In Vitro Potency and Mechanism in MCF-7 Breast Cancer Cells

In MCF-7 human breast cancer cells, VDR agonist 1 demonstrated an IC50 of 690 nM for reducing cell viability . Mechanistically, this effect was attributed to VDR-mediated transcriptional regulation: it upregulated the cell cycle inhibitors p21 and p27, and shifted the apoptotic balance by increasing pro-apoptotic BAX while decreasing anti-apoptotic Bcl-2 [1]. While calcitriol exhibits much higher VDR binding affinity (IC50 ≈ 0.4 nM in VDR binding assays ), its clinical utility is severely hampered by its hypercalcemic effects. The potency of VDR agonist 1, in the context of its noncalcemic profile, represents a different optimization objective.

Cancer Biology Cell Cycle Apoptosis VDR Signaling

In Vivo Efficacy in Orthotopic Breast Tumor Model Without Hypercalcemia

In an orthotopic breast tumor model, VDR agonist 1 (compound 28) significantly inhibited tumor growth. Critically, and in direct contrast to secosteroidal VDR modulators, this antitumor effect was achieved without causing hypercalcemia [1]. Hypercalcemia is the primary dose-limiting toxicity of calcitriol and other secosteroidal VDR agonists [2]. This data directly demonstrates a functional uncoupling of the desired anticancer VDR activity from the undesired calcemic activity, a key differentiator for compound 28.

In Vivo Pharmacology Oncology Toxicology Therapeutic Index

Optimal Research and Industrial Applications for VDR Agonist 1


Investigating VDR-Mediated Anticancer Effects Without Calcemic Confounding

This compound is the preferred choice for in vivo oncology studies where long-term VDR activation is required to assess tumor growth inhibition, but where hypercalcemia would confound survival or mechanistic endpoints. The demonstrated ability to inhibit tumor growth in an orthotopic breast cancer model without elevating serum calcium [1] makes it an essential tool for studying the noncalcemic functions of VDR in cancer biology.

Chemical Biology Studies on Nonsteroidal VDR Ligand-Receptor Interactions

Given its novel diarylmethane, nonsteroidal scaffold, VDR agonist 1 serves as a critical probe for structural biology and medicinal chemistry efforts aimed at understanding how nonsecosteroidal chemotypes engage the VDR ligand-binding domain to achieve transcriptional selectivity [2]. It is invaluable for comparative studies against secosteroidal ligands like calcitriol to map differential co-regulator recruitment and target gene expression profiles.

Screening for Synthetic Lethality or Combination Therapies in Breast Cancer

The well-defined mechanism of action involving p21/p27 upregulation and BAX/Bcl-2 modulation in MCF-7 cells positions VDR agonist 1 as a useful tool compound for combination screening. Researchers can use it to identify agents that synergistically enhance cell cycle arrest or apoptosis in VDR-expressing breast cancer lines, particularly in contexts where calcitriol's toxicity profile would be prohibitive.

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